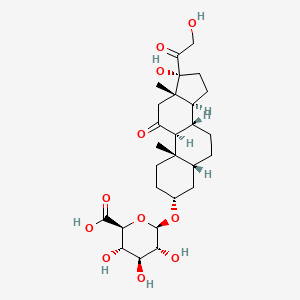

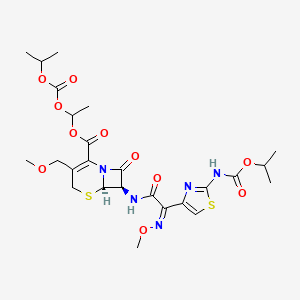

3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione” is a derivative of anthracenedione, which is a type of quinone. Quinones are a class of organic compounds that are formally “derived from aromatic compounds [such as benzene or naphthalene] by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds”, resulting in "a fully conjugated cyclic dione structure" .

Synthesis Analysis

The synthesis of such a compound would likely involve the acetylation of the corresponding hydroxy-anthracenedione. Acetylation is a common reaction in organic chemistry, often used to protect hydroxyl groups during synthesis . The acetoxy group (−OCOCH3) is a functional group that is often introduced through acetylation .Molecular Structure Analysis

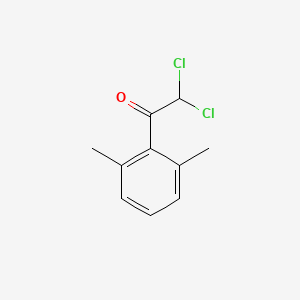

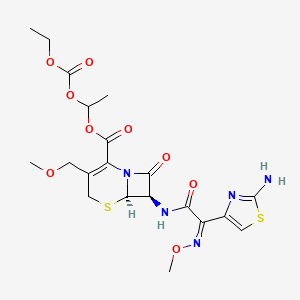

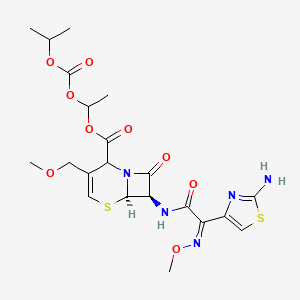

The molecular structure of this compound would be characterized by the anthracenedione core, with acetoxy and hydroxy substituents at the 3 and 1,8 positions respectively, and a methyl group at the 6 position. The presence of these functional groups would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the acetoxy, hydroxy, and methyl groups. The acetoxy group could potentially undergo hydrolysis to yield a hydroxy group and acetic acid . The hydroxy groups could potentially participate in a variety of reactions, including oxidation, reduction, and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the acetoxy, hydroxy, and methyl groups would likely make the compound more polar than anthracenedione itself .Direcciones Futuras

The study of anthracenedione derivatives is an active area of research, particularly in the field of medicinal chemistry. These compounds have been studied for their potential anticancer properties . Future research may focus on the synthesis of new derivatives, the exploration of their biological activity, and the development of more effective synthetic methods .

Propiedades

IUPAC Name |

(4,5-dihydroxy-7-methyl-9,10-dioxoanthracen-2-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c1-7-3-10-14(12(19)4-7)17(22)15-11(16(10)21)5-9(6-13(15)20)23-8(2)18/h3-6,19-20H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDOZVNQSRFUGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.